3-(7-chloro-1H-indol-3-yl)propylamine oxalate
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Overview
Description
3-(7-chloro-1H-indol-3-yl)propylamine oxalate is a chemical compound with the molecular formula C13H15ClN2O4 and a molecular weight of 298.72 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological activities . The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical research and drug development .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that triggers a variety of biological responses . The interaction of these compounds with their targets can result in changes at the molecular level, leading to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways. These pathways could be related to the aforementioned biological activities, such as antiviral, anti-inflammatory, and anticancer processes, among others.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
3-(7-chloro-1H-indol-3-yl)propylamine oxalate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds . Additionally, it has been shown to bind to multiple receptors, which may contribute to its diverse biological activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression and activity of certain genes involved in cell proliferation and apoptosis . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it has been found to have beneficial effects, such as enhancing cellular metabolism and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
The synthesis of 3-(7-chloro-1H-indol-3-yl)propylamine oxalate typically involves the reaction of 7-chloroindole with propylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting 3-(7-chloro-1H-indol-3-yl)propylamine is then reacted with oxalic acid to form the oxalate salt . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
3-(7-chloro-1H-indol-3-yl)propylamine oxalate undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(7-chloro-1H-indol-3-yl)propylamine oxalate has several scientific research applications:
Comparison with Similar Compounds
3-(7-chloro-1H-indol-3-yl)propylamine oxalate can be compared with other indole derivatives, such as:
2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid: This compound has a similar indole nucleus but differs in its functional groups and biological activities.
3-(5-chloro-1H-indol-3-yl)propan-1-ol: Another indole derivative with different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalate salt, which may enhance its solubility and stability .
Properties
IUPAC Name |
3-(7-chloro-1H-indol-3-yl)propan-1-amine;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.C2H2O4/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10;3-1(4)2(5)6/h1,4-5,7,14H,2-3,6,13H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPRWXMDBXYJLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CCCN.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.